molecular formula C14H13NO3 B1395200 Methyl 3-amino-4-phenoxybenzoate CAS No. 227275-02-7

Methyl 3-amino-4-phenoxybenzoate

Cat. No. B1395200
M. Wt: 243.26 g/mol
InChI Key: DLSFAHCVNTZNFC-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-phenoxybenzoate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under different names or structures related to the compound21.



Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of 3-Phenoxybenzoic Acid Derivatives has been reported3. In this process, several compounds, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized3. However, the specific synthesis process for “Methyl 3-amino-4-phenoxybenzoate” is not clearly documented in the available resources.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific


Scientific Research Applications

Fluorescent Sensor for Aluminum Detection

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate, demonstrates high sensitivity and selectivity for detecting Al3+ ions. It's been applied in confocal fluorescence microscopy for bio-imaging in human cervical HeLa cancer cell lines, showing potential in biological imaging applications (Ye et al., 2014).

Bacterial Metabolism of Phenoxybenzoates

Research on Pseudomonas species capable of metabolizing 3-phenoxybenzoate, a metabolite from pyrethroid insecticide breakdown, highlights the potential application of these bacteria in bioremediation. This study characterized the metabolic pathways and enzyme kinetics, suggesting applications in environmental clean-up (Topp & Akhtar, 1991).

Co-Culture in Biodegradation

A two-membered bacterial co-culture was found to effectively mineralize 3-phenoxybenzoic acid, an intermediate in pyrethroid insecticide degradation. This research sheds light on the potential use of such bacterial co-cultures in biodegradation processes, especially for soil and environmental remediation (Topp & Akhtar, 1990).

Modeling Enzyme Mechanisms

A study involving the copper-mediated oxygenation of methyl 4-hydroxybenzoate used dinuclear copper(I) complexes to mimic the activity of the copper enzyme tyrosinase. This research aids in understanding enzyme mechanisms, particularly in phenol ortho-hydroxylation, which has implications in biochemistry and pharmacology (Casella et al., 1996).

Application in Polymer Chemistry

The in-situ polymerization of 3-phenoxybenzoic acid with vapor-grown carbon nanofibers in poly(phosphoric acid) was studied for creating composite materials. This research indicates the potential application of such composites in material science, particularly for enhanced mechanical and thermal properties (Baek et al., 2004).

Enzyme Studies in Microbiology

The anaerobic metabolism of phenolic compounds like 4-hydroxybenzoate was investigated in a Pseudomonas species, revealing insights into the role of coenzyme A ligases in metabolic pathways. This study contributes to our understanding of microbial metabolism, particularly in the context of environmental and industrial microbiology (Biegert et al., 1993).

properties

IUPAC Name

methyl 3-amino-4-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSFAHCVNTZNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247810
Record name Benzoic acid, 3-amino-4-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-phenoxybenzoate

CAS RN

227275-02-7
Record name Benzoic acid, 3-amino-4-phenoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227275-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Moriyama, Y Hiramatsu, T Kiyoi, T Achiha… - Bioorganic & medicinal …, 2001 - Elsevier
As a part of study of selectin blockers, we have already reported that a non-sugar selectin antagonist (3) was successfully discovered using a computational screening (Hiramatsu, Y.; …
Number of citations: 17 www.sciencedirect.com

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